Methyl 4-amino-2-fluoro-5-nitrobenzoate
Overview
Description
Methyl 4-amino-2-fluoro-5-nitrobenzoate: is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid, featuring an amino group, a fluoro group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl 2-fluorobenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Final Product: The resulting compound is methyl 4-amino-2-fluoro-5-nitrobenzoate.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, thiols.
Major Products:
Reduction: Methyl 4-amino-2-fluoro-5-nitrobenzoate to methyl 4-amino-2-fluoro-5-aminobenzoate.
Substitution: this compound to methyl 4-amino-2-substituted-5-nitrobenzoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-fluoro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Lacks the amino group, making it less versatile in certain synthetic applications.
Methyl 4-amino-2,3-difluoro-5-nitrobenzoate: Contains an additional fluoro group, which may alter its reactivity and biological activity.
Methyl 4-amino-3-methoxy-5-nitrobenzoate: Features a methoxy group instead of a fluoro group, affecting its electronic properties and reactivity.
Uniqueness: Methyl 4-amino-2-fluoro-5-nitrobenzoate is unique due to the combination of the amino, fluoro, and nitro groups on the benzene ring. This combination provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYZIKTOQINKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872871-50-6 | |
Record name | methyl 4-amino-2-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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